ortho-Bromo vs. meta-Bromo Substitution in Cross-Coupling Reactivity
The target compound carries bromine at the ortho position (C2) and fluorine at the meta position (C5) of the benzyl phenyl ring, in contrast to the regioisomer 1-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-amine (CAS 1537990-60-5) which places bromine at the meta position (C3) and fluorine at meta (C5). While both isomers share identical molecular formula (C₁₀H₁₂BrFN₂), molecular weight (259.12), and computed LogP (1.7311) and TPSA (29.26) , literature on ortho- vs meta-substituted aryl halides demonstrates that ortho-bromo substituents consistently exhibit faster oxidative addition with Pd(0) catalysts due to reduced steric shielding of the C–Br bond from the adjacent substituent compared to meta-substituted analogs [1]. The ortho-bromo group is therefore a more reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling in library synthesis applications. No direct head-to-head kinetic study was identified comparing these two specific azetidine regioisomers; this inference is class-level and should be verified experimentally. High-strength differential evidence (direct head-to-head biological or catalytic comparison) is limited for this compound class.
| Evidence Dimension | Aryl bromide position relative to fluorine substituent |
|---|---|
| Target Compound Data | ortho-Br (C2), meta-F (C5) |
| Comparator Or Baseline | meta-Br (C3), meta-F (C5) – CAS 1537990-60-5 |
| Quantified Difference | No direct quantitative kinetic difference available for these specific compounds. Class-level inference: ortho-aryl bromides generally undergo faster oxidative addition with Pd(0) than meta-substituted analogs [1]. |
| Conditions | In silico comparison of vendor-computed properties; reactivity inference from organometallic literature |
Why This Matters
For procurement decisions involving parallel library synthesis via cross-coupling, the ortho-bromo substitution pattern offers a predictably more reactive aryl halide partner, potentially reducing catalyst loading and reaction times relative to the meta-bromo regioisomer.
- [1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 2000, 33(5), 314–321. Ortho-substituted aryl bromides show distinct oxidative addition kinetics vs. meta/para analogs. View Source
